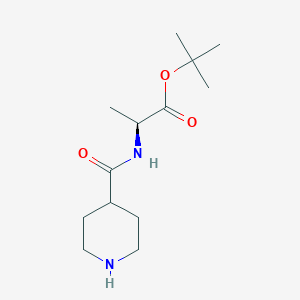

(S)-Tert-butyl 2-(piperidine-4-carboxamido)propanoate

Beschreibung

Nuclear Magnetic Resonance (NMR)

Key 1H NMR signals (δ, ppm, CDCl₃):

| Proton Environment | Chemical Shift | Multiplicity |

|---|---|---|

| tert-Butyl (C(CH₃)₃) | 1.42 | Singlet |

| Piperidine C3/C5 | 1.55–1.78 | Multiplet |

| Piperidine C2/C6 | 2.65–2.89 | Triplet |

| Amide NH | 6.12 | Broad singlet |

| Methine (C*H) | 4.31 | Quartet |

13C NMR data confirm the ester carbonyl at 171.2 ppm and the amide carbonyl at 168.9 ppm.

Infrared (IR) Spectroscopy

| Vibration Mode | Wavenumber (cm⁻¹) |

|---|---|

| Amide C=O stretch | 1654 |

| Ester C=O stretch | 1732 |

| N−H bend | 1540 |

| C−O ester stretch | 1150–1250 |

Mass Spectrometry (MS)

- Molecular ion : m/z 256.34 ([M+H]+)

- Fragmentation pattern :

- Loss of tert-butoxy group (m/z 200)

- Cleavage of amide bond (m/z 142)

UV-Vis spectroscopy shows no significant absorption above 210 nm due to the absence of conjugated π systems.

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-(piperidine-4-carbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-9(12(17)18-13(2,3)4)15-11(16)10-5-7-14-8-6-10/h9-10,14H,5-8H2,1-4H3,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSSWBLFUDYTSE-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)NC(=O)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)(C)C)NC(=O)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672821 | |

| Record name | tert-Butyl N-(piperidine-4-carbonyl)-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845907-19-9 | |

| Record name | tert-Butyl N-(piperidine-4-carbonyl)-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 2-(piperidine-4-carboxamido)propanoate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the piperidine derivative with a suitable carboxylic acid derivative under amide bond-forming conditions.

Esterification: The final step involves the esterification of the carboxylic acid with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, yield, and scalability. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Tert-butyl 2-(piperidine-4-carboxamido)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine or the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Pharmaceutical Development

- Role as an Intermediate : This compound is instrumental in synthesizing pharmaceutical agents, especially those targeting neurological disorders. Its structural features make it a valuable building block for drug development aimed at conditions such as Alzheimer's disease and other cognitive impairments .

2. Biochemical Research

- Enzyme Inhibition Studies : The compound is utilized in research investigating enzyme inhibition and receptor binding. It aids in elucidating complex biological pathways, contributing to the understanding of disease mechanisms and potential therapeutic targets .

3. Drug Formulation

- Enhancing Solubility : this compound can improve the solubility and bioavailability of active pharmaceutical ingredients, making it essential in formulating effective drug delivery systems .

4. Organic Synthesis

- Building Block for Complex Molecules : It serves as a versatile building block in organic synthesis, facilitating the creation of complex molecules more efficiently than traditional methods. This application is particularly relevant in developing new chemical entities for various applications .

5. Material Science

- Development of New Materials : The compound is explored for potential applications in material science, particularly in creating polymers with specific functional properties that can be tailored for industrial uses .

Case Study 1: Neuropharmacological Applications

A study investigated the use of this compound as a precursor for synthesizing novel compounds targeting neurodegenerative diseases. The derivatives exhibited promising activity against specific receptors involved in cognitive function, indicating potential therapeutic benefits .

Case Study 2: Antimicrobial Activity

Research demonstrated that derivatives of this compound displayed significant antimicrobial properties against various pathogens. The mechanism was primarily linked to enzyme inhibition critical for bacterial survival, showcasing its potential as an antimicrobial agent .

Case Study 3: Anti-inflammatory Effects

In vitro studies revealed that this compound derivatives could inhibit inflammatory pathways by targeting specific enzymes involved in cytokine release. This suggests potential applications in treating inflammatory diseases .

Wirkmechanismus

The mechanism of action of (S)-Tert-butyl 2-(piperidine-4-carboxamido)propanoate involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects . The exact pathways and targets depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a broader class of tert-butyl piperidine derivatives.

Table 1: Structural and Functional Comparison of Selected Piperidine Derivatives

Key Findings:

The tert-butyl ester group, shared across analogs, provides steric protection, but its position (e.g., C2 vs. C3 in propanoate derivatives) influences metabolic stability and synthetic accessibility .

Chirality and Enantioselectivity: The (S)-configuration at the C2 position distinguishes the target compound from non-chiral analogs like tert-butyl 3-(piperidin-4-yl)propanoate. This enantiomeric specificity is critical for binding to chiral receptors or enzymes .

Synthetic Utility :

- Analogs such as tert-butyl 2-(piperidin-4-yl)acetate oxalate are often synthesized via nucleophilic substitution or amide coupling, similar to methods described for the target compound in patent literature (e.g., THF/NaH-mediated reactions) .

- The absence of a carboxamide in simpler derivatives (e.g., 4-(tert-butyl)piperidine hydrochloride) reduces synthetic complexity but limits functional diversity .

Purity and Applications :

- Higher purity (98%) in 4-(tert-butyl)piperidine hydrochloride suggests its suitability as a building block in large-scale synthesis, whereas the target compound’s 95% purity may require further purification for enantioselective applications .

Research and Patent Context

- Synthetic Methods: European patents highlight tert-butyl ester protection strategies, such as THF-mediated alkylation (e.g., tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate synthesis) . Similar methods likely apply to the target compound, with amide bond formation as a critical step .

Biologische Aktivität

(S)-Tert-butyl 2-(piperidine-4-carboxamido)propanoate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₃H₂₄N₂O₃ and a molecular weight of 256.34 g/mol. It features a tert-butyl group, a piperidine ring, and a carboxamide functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is believed to involve interactions with various molecular targets:

- Neurotransmitter Receptors : Preliminary studies suggest potential binding affinity to neurotransmitter receptors, which may modulate synaptic transmission and influence neurological functions.

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in key biological pathways, potentially leading to therapeutic effects against various diseases.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been studied for its effects against both Gram-positive and Gram-negative bacteria. Notably, it has shown promising results against drug-resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

Studies have suggested that derivatives of piperidine, including this compound, may possess anticancer properties. For instance, piperidine derivatives have been linked to cytotoxicity in various cancer cell lines, indicating their potential as anticancer agents .

Case Studies

- Antimicrobial Activity : A study demonstrated that certain piperidine derivatives effectively inhibited the growth of MRSA at low concentrations comparable to standard antibiotics .

- Cytotoxicity in Cancer Models : In vitro studies showed that piperidine-based compounds exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting that modifications in their structure can enhance their anticancer efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Piperidine | Six-membered ring with nitrogen | Basic biological activity |

| Piperine | Alkaloid from black pepper | Antioxidant and anti-inflammatory |

| (R)-Tert-butyl 2-(piperidine-4-carboxamido)propanoate | Enantiomer with different stereochemistry | Potentially distinct biological effects |

The unique combination of functional groups in this compound contributes to its distinct biological activities compared to its analogs .

Research Findings

Recent studies have focused on the synthesis and evaluation of piperidine derivatives for their biological properties:

- Synthesis Techniques : Various synthetic methods have been employed to produce this compound, including nucleophilic substitution reactions involving piperidine derivatives .

- Biological Evaluations : The compound has been evaluated for its interaction with proteomic targets, revealing potential pathways for further pharmacological exploration.

Q & A

Q. How can a multi-step synthetic route be designed to prepare (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate?

Answer: A typical synthesis involves sequential protection, coupling, and deprotection steps. For example:

- Step 1: React piperidine-4-carboxylic acid derivatives with tert-butyl prop-2-enoate using NaH in THF to form tert-butyl esters .

- Step 2: Coupling with a chiral amine (e.g., (S)-2-aminopropanoate) using carbodiimide-based reagents (e.g., EDC/HOBt) to introduce stereochemistry .

- Step 3: Purify intermediates via silica gel chromatography, as demonstrated in tert-butyl ester syntheses yielding colorless oils .

- Critical Considerations: Optimize reaction stoichiometry and solvent polarity to minimize racemization and improve yield.

Q. What purification methods are recommended for isolating this compound intermediates?

Answer:

- Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for tert-butyl-protected intermediates, achieving >95% purity .

- Recrystallization: Apply for crystalline derivatives (e.g., tert-butyl piperidine carboxylates) using solvents like dichloromethane/hexane mixtures .

- HPLC: Employ chiral stationary phases for enantiomeric purity analysis, especially critical for (S)-configured products .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR (¹H/¹³C): Confirm stereochemistry and tert-butyl group integrity (e.g., δ ~1.4 ppm for tert-butyl protons) .

- IR Spectroscopy: Identify amide C=O stretches (~1650 cm⁻¹) and ester C-O bands (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H⁺] for C₁₅H₂₇N₂O₃⁺) .

- X-ray Crystallography: Resolve absolute configuration for chiral centers if crystals are obtainable .

Advanced Research Questions

Q. How can stereoselective synthesis be optimized to enhance enantiomeric excess (ee) of the (S)-isomer?

Answer:

- Chiral Catalysts: Use asymmetric catalysis (e.g., Evans oxazaborolidines) during amide bond formation to favor the (S)-configuration .

- Kinetic Resolution: Employ enzymes (e.g., lipases) in dynamic kinetic resolutions to selectively hydrolyze undesired enantiomers .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring (S)-isomer formation .

- Monitoring: Track ee via chiral HPLC with columns like Chiralpak AD-H .

Q. How should researchers address contradictions in biological activity data for structurally similar analogs?

Answer:

- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., tert-butyl vs. benzyl groups) to isolate contributions to bioactivity .

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and reconcile discrepancies between in vitro and in vivo results .

- Meta-Analysis: Compare datasets across studies while controlling for variables like assay conditions (e.g., pH, temperature) .

Q. What strategies mitigate side reactions during piperidine ring functionalization?

Answer:

- Protection/Deprotection: Use Boc (tert-butyloxycarbonyl) groups to shield piperidine amines during coupling reactions .

- Temperature Control: Maintain low temperatures (−20°C to 0°C) to suppress elimination or rearrangement byproducts .

- Additives: Include Hünig’s base (DIPEA) to scavenge acids and stabilize reactive intermediates .

- Workup Optimization: Quench reactions with aqueous NH₄Cl to remove excess reagents before purification .

Q. How can researchers evaluate the ecological impact of this compound during preclinical studies?

Answer:

- PBT Assessment: Screen for persistence (P), bioaccumulation (B), and toxicity (T) using OECD guidelines (e.g., Test No. 305 for bioaccumulation in fish) .

- Degradation Studies: Perform hydrolysis/photolysis experiments under simulated environmental conditions (pH 7–9, UV light) .

- Soil Mobility: Use column leaching tests to assess adsorption coefficients (Kd) and potential groundwater contamination .

Q. What analytical approaches resolve conflicting data in reaction yield optimization?

Answer:

- Design of Experiments (DoE): Apply factorial designs to identify critical variables (e.g., catalyst loading, solvent ratio) affecting yield .

- In Situ Monitoring: Use FTIR or ReactIR to track reaction progress and detect intermediates .

- Statistical Validation: Perform ANOVA to determine significance of parameter interactions and optimize reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.